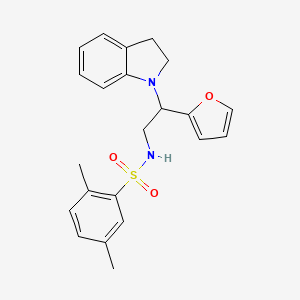

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-16-9-10-17(2)22(14-16)28(25,26)23-15-20(21-8-5-13-27-21)24-12-11-18-6-3-4-7-19(18)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJSLPVRSSTFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Furan Moiety: Starting from a furan derivative, such as furan-2-carboxylic acid, which can be converted to the corresponding acid chloride.

Indole Derivative Preparation: Indole can be functionalized at the nitrogen position to introduce the ethyl linker.

Coupling Reaction: The furan and indole derivatives can be coupled using a suitable linker, such as ethyl bromide, under basic conditions.

Sulfonamide Formation: The final step involves the reaction of the coupled product with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

The compound has demonstrated significant biological activity, particularly in the following areas:

-

Anticancer Activity :

- In vitro studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide exhibits potent antitumor effects against various cancer cell lines. The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

- Notably, studies have indicated that this compound can inhibit the activity of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in cancer therapy. For instance, one study reported a mean growth inhibition (GI50) value of 15.72 μM against human tumor cells, highlighting its potential as a lead compound for further development in cancer treatment .

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research into its effectiveness against bacterial and fungal infections.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Efficacy | Demonstrated significant tumor regression in xenograft models of lung cancer. |

| Study 2 | Safety Profile | Indicated manageable toxicity levels at therapeutic doses during preclinical trials. |

These studies emphasize the compound's potential for further development in targeted cancer therapies.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound to optimize its biological activity. Key findings include:

- Inhibition of Cancer Cell Proliferation : Research indicates that structural modifications can enhance potency against specific cancer types.

| Modification | Effect |

|---|---|

| Addition of methyl groups | Increased lipophilicity and improved cell membrane penetration |

| Alteration of sulfonamide group | Enhanced selectivity towards ALK and EGFR inhibition |

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Key Observations :

- The target compound replaces the tosyl group in with an indolin-1-yl moiety, likely enhancing interactions with hydrophobic protein pockets.

- Compared to ranitidine-related compounds (e.g., ), the absence of a nitroethenediamine chain suggests divergent mechanisms, possibly favoring kinase inhibition over histamine receptor antagonism.

Pharmacological and Functional Differences

- Tosyl vs.

- Methoxy vs. Methyl Substituents : The dimethoxybenzenesulfonamide in has higher polarity than the dimethyl variant in the target compound, which may affect blood-brain barrier penetration or solubility.

Research Findings and Hypotheses

While direct studies on the target compound are lacking, inferences can be drawn from related molecules:

- Anticancer Potential: Patent compounds with indoline and sulfonamide motifs (e.g., ) demonstrate kinase inhibitory activity, suggesting similar applications for the target compound.

- Cytotoxicity Screening : Sulfonamides are commonly evaluated using assays like the Mosmann assay (), though substituent variations (e.g., indolin-1-yl vs. tosyl) may alter toxicity profiles .

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H22N2O2S

- Molecular Weight : 342.45 g/mol

The structure includes a furan ring, an indole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, research on related furan derivatives has demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

-

Cell Lines Tested :

- A549 (human lung adenocarcinoma)

- HCC827 (human lung cancer)

- NCI-H358 (human lung cancer)

-

Assays Conducted :

- MTS cytotoxicity assays

- BrdU proliferation assays

Results showed that certain derivatives effectively halted cell proliferation and induced apoptosis in these cell lines, suggesting that this compound may possess similar antitumor properties due to its structural components .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar sulfonamide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

-

Microbial Strains Tested :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

-

Testing Method :

- Broth microdilution method as per CLSI guidelines.

Compounds with similar structures demonstrated effective inhibition of bacterial growth, indicating that the sulfonamide moiety plays a crucial role in antimicrobial activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

These findings highlight the potential of this compound as a lead for developing new therapeutic agents targeting cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sulfonylation of the indoline-ethyl-furan intermediate with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling reaction temperature (0–25°C) to minimize side reactions and using anhydrous solvents (e.g., DCM or THF) to enhance yield . Purity can be improved via column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodology :

- NMR : H and C NMR confirm substituent connectivity, particularly distinguishing furan (δ 6.2–7.4 ppm) and indoline protons (δ 3.0–4.5 ppm for ethyl linkage) .

- X-ray crystallography : Resolves stereochemistry of the ethyl bridge and sulfonamide conformation, as demonstrated in related sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) .

- HRMS : Validates molecular formula (e.g., CHNOS).

Q. How can researchers assess the compound’s in vitro biological activity, such as cytotoxicity or enzyme inhibition?

- Methodology : Use standardized assays:

- MTT assay ( ): Evaluate cytotoxicity in cancer cell lines (IC determination).

- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates.

- Controls: Include reference inhibitors (e.g., staurosporine) and validate via dose-response curves .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, as applied to furan derivatives in catalytic studies .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How do structural modifications (e.g., substituents on the benzene ring) influence pharmacological activity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 2,5-dimethyl vs. 4-trifluoromethyl sulfonamides) and compare bioactivity.

- Data from : Bromo- and chloro-substituted analogs show enhanced antibacterial activity, suggesting halogenation improves membrane permeability.

- Statistical analysis : Use ANOVA to assess significance of substituent effects on IC values .

Q. How can researchers resolve contradictions in activity data arising from impurities or stereochemical variability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.